Omega-Methyl pantothenic acid is a derivative of pantothenic acid, also known as vitamin B5. It features a methyl group at the omega position, which alters its biological activity compared to its parent compound. This modification renders omega-methyl pantothenic acid an antagonist to pantothenic acid, impacting various metabolic processes within the body.
Omega-Methyl pantothenic acid is synthesized chemically or produced through microbial fermentation. It falls under the category of organic compounds classified as amino acids and their derivatives, specifically related to the metabolism of fatty acids and energy production. As a derivative of pantothenic acid, it plays a role in metabolic pathways but can also induce symptoms associated with vitamin B5 deficiency, such as fatigue and metabolic disturbances.
The synthesis of omega-methyl pantothenic acid typically involves the methylation of pantothenic acid at the omega position. This can be achieved through various chemical methods:
The industrial production often favors microbial processes due to their sustainability and environmental benefits compared to traditional chemical synthesis.
The molecular formula of omega-methyl pantothenic acid is , with a molecular weight of 233.26 g/mol. Its IUPAC name is 3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoic acid. The structural representation can be summarized as follows:
| Property | Data |
|---|---|
| CAS Number | 2545-82-6 |
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.26 g/mol |
| InChI Key | LMVBDQSHTURIFI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C)(C)C(C(=O)NCCC(=O)O)O)O |
The structure consists of a core amino acid backbone modified by hydroxyl and methyl groups, which influence its reactivity and biological function.
Omega-Methyl pantothenic acid can undergo various chemical reactions:
These reactions are influenced by factors such as temperature, pressure, and pH, which are meticulously controlled to optimize yields.
The mechanism of action for omega-methyl pantothenic acid primarily involves its conversion into coenzyme A (CoA) in the body. CoA is essential for numerous biochemical reactions, including:
Due to its antagonistic nature towards pantothenic acid, omega-methyl pantothenic acid can inhibit these processes, leading to potential metabolic disturbances.
Omega-Methyl pantothenic acid exhibits several notable physical and chemical properties:
These properties influence its applications in various scientific fields.
Omega-Methyl pantothenic acid has diverse applications across several domains:
Its antagonistic properties are particularly significant in research focused on understanding vitamin B5's role in health and disease management.
The exploration of pantothenic acid antagonists emerged from efforts to understand vitamin B5 deficiency pathologies. In the 1930s–1940s, researchers observed that prisoners of war in Asia exhibited neurological symptoms termed "burning feet syndrome," which responded specifically to pantothenic acid supplementation [4] [8]. This highlighted the vitamin’s physiological significance and spurred interest in compounds that could modulate its activity. Early antagonists like pantoyltaurine (thiopanic acid) and calcium homopantothenate were synthesized to study deficiency mechanisms. Pantoyltaurine impaired growth in microorganisms and animals but showed limited efficacy in humans. A breakthrough came with the development of ω-methyl pantothenic acid, engineered to mimic pantothenic acid’s structure while competitively inhibiting its biological utilization [4].
Table 1: Key Early Pantothenic Acid Antagonists
| Compound | Structural Feature | Primary Research Application |
|---|---|---|
| Pantoyltaurine | Sulfonic acid replacement of β-alanine | Microbial growth inhibition studies |
| Calcium homopantothenate | Homologated β-alanine chain | Cholinergic activity in neurological studies |
| ω-Methyl pantothenic acid | Methylation of β-alanine carboxyl group | Human deficiency induction & enzyme inhibition |
Omega-methyl pantothenic acid gained prominence due to its targeted mechanism: inhibition of pantothenate kinase (PANK), the rate-limiting enzyme in coenzyme A (CoA) biosynthesis [4]. Unlike earlier antagonists, this compound’s ω-methyl modification prevented the carboxyl group of β-alanine from forming the peptide bond necessary for phosphopantothenate synthesis. Researchers utilized it to:
The compound’s characterization unfolded through pivotal studies:
Table 2: Research Milestones for Omega-Methyl Pantothenic Acid
| Year(s) | Milestone Achievement | Significance |
|---|---|---|
| 1959 | First human deficiency model established | Validated pantothenic acid as essential in humans |
| 1968 | Competitive inhibition of PANK demonstrated | Defined precise biochemical mechanism of action |
| 2001 | Tool for studying PKAN pathogenesis | Linked CoA dysregulation to neurodegeneration |
| 2015 | Structure-activity studies of PANK isoforms | Informed isoform-specific drug design |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: